4-(6-Fluoro-4-piperidin-1-ylquinazolin-7-yl)morpholine
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Overview
Description
4-(6-Fluoro-4-piperidin-1-ylquinazolin-7-yl)morpholine is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
The synthesis of 4-(6-Fluoro-4-piperidin-1-ylquinazolin-7-yl)morpholine involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the reaction of 2-aminobenzonitrile with formamide to form the quinazoline ring The piperidine ring is typically introduced via nucleophilic substitution reactions, while the morpholine ring can be added through a similar substitution process .
Industrial production methods often involve optimizing these reactions to achieve high yields and purity. Catalysts such as palladium or platinum are used to facilitate the hydrogenation steps, and reaction conditions are carefully controlled to ensure the desired product is obtained .
Chemical Reactions Analysis
4-(6-Fluoro-4-piperidin-1-ylquinazolin-7-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium or platinum catalysts to reduce any nitro groups to amines.
Substitution: Nucleophilic substitution reactions are common, where the fluoro group can be replaced with other nucleophiles such as amines or thiols.
Common reagents used in these reactions include hydrogen gas, potassium permanganate, chromium trioxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(6-Fluoro-4-piperidin-1-ylquinazolin-7-yl)morpholine involves its interaction with molecular targets such as kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of downstream targets. This inhibition disrupts cell signaling pathways that are crucial for cell growth and proliferation, leading to the suppression of cancer cell growth . The compound also induces the production of reactive oxygen species (ROS) in bacteria, contributing to its antibacterial activity .
Comparison with Similar Compounds
4-(6-Fluoro-4-piperidin-1-ylquinazolin-7-yl)morpholine can be compared with other quinazoline derivatives such as erlotinib, gefitinib, and lapatinib. These compounds also target kinases and are used in cancer therapy . the presence of the morpholine ring in this compound provides additional stability and enhances its binding affinity to the target enzymes .
Similar compounds include:
Erlotinib: A quinazoline derivative used as an anticancer agent targeting the epidermal growth factor receptor (EGFR).
Gefitinib: Another EGFR inhibitor used in the treatment of non-small cell lung cancer.
Lapatinib: A dual tyrosine kinase inhibitor targeting both EGFR and HER2 receptors.
These comparisons highlight the unique structural features and potential advantages of this compound in therapeutic applications.
Properties
Molecular Formula |
C17H21FN4O |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
4-(6-fluoro-4-piperidin-1-ylquinazolin-7-yl)morpholine |
InChI |
InChI=1S/C17H21FN4O/c18-14-10-13-15(11-16(14)21-6-8-23-9-7-21)19-12-20-17(13)22-4-2-1-3-5-22/h10-12H,1-9H2 |
InChI Key |
LSBXMZDKTZZXQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC3=CC(=C(C=C32)F)N4CCOCC4 |
Origin of Product |
United States |
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